Product packaging for 3,3-dimethyl-1,4-dioxane-2,6-dione(Cat. No.:CAS No. 2171890-40-5)

3,3-dimethyl-1,4-dioxane-2,6-dione

Cat. No.: B6613757
CAS No.: 2171890-40-5
M. Wt: 144.12 g/mol
InChI Key: BLBUWBOUFGDIIM-UHFFFAOYSA-N
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Description

3,3-dimethyl-1,4-dioxane-2,6-dione is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B6613757 3,3-dimethyl-1,4-dioxane-2,6-dione CAS No. 2171890-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,4-dioxane-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(2)5(8)10-4(7)3-9-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBUWBOUFGDIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(=O)CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cyclic Diester and Dioxane Chemistry

The compound 3,3-dimethyl-1,4-dioxane-2,6-dione belongs to the family of cyclic diesters, a class of organic molecules characterized by a ring structure containing two ester functional groups. researchgate.net These compounds are pivotal in polymer chemistry, often serving as monomers for the synthesis of polyesters through ring-opening polymerization (ROP). rsc.org The parent structure, 1,4-dioxane (B91453), is a heterocyclic ether that can exist in flexible chair and boat conformations. wikipedia.org The introduction of two ketone groups at the 2 and 6 positions to form a 1,4-dioxane-2,6-dione ring, also known as diglycolic anhydride, creates a more rigid and reactive structure. ontosight.ainih.gov

The synthesis of 1,4-dioxane-2,5-diones can be challenging, often resulting in complex mixtures of linear and cyclic oligomers. google.com However, specific methods have been developed for the preparation of unsymmetrically substituted derivatives. google.com A patented process has reported the synthesis of 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736) from O-(chloroacetyl)-2-hydroxyisobutyric acid, albeit with a modest yield of approximately 25%. google.com This highlights the existing synthetic challenges and the need for more efficient routes to access this particular derivative.

The properties of cyclic diesters are significantly influenced by the substituents on the ring. For instance, the introduction of rigid bicyclic structures can enhance the thermal stability and glass transition temperature of the resulting polyesters. nih.gov The specific placement of methyl groups, as in the case of this compound, is a key structural feature that differentiates it from more common isomers like 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide). nist.govsigmaaldrich.com

Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC6H8O4144.1257321-97-8
1,4-Dioxane-2,6-dione (Diglycolic anhydride)C4H4O4116.074480-83-5
3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)C6H8O4144.1395-96-5

Significance in Contemporary Organic Synthesis and Materials Science Precursor Research

While direct applications of 3,3-dimethyl-1,4-dioxane-2,6-dione are not yet widely documented, its potential significance lies in its role as a monomer for the synthesis of novel polyesters. The presence of the gem-dimethyl group at the C3 position is of particular importance due to the "gem-dimethyl effect," also known as the Thorpe-Ingold effect. lucp.net This effect often accelerates the rate of ring-closing reactions and can influence the properties of the resulting polymers. lucp.netresearchgate.net

In the context of polymer science, geminal disubstitution in cyclic monomers is a known strategy to enhance the chemical recyclability of polymers by lowering their ceiling temperatures. researchgate.net The gem-dimethyl group can introduce steric hindrance that affects the polymer's chain packing and, consequently, its physical properties such as the glass transition temperature and melting point. researchgate.net This strategic substitution can lead to the development of polyesters with unique thermal and mechanical characteristics that may rival or exceed those of conventional plastics. researchgate.net

The ring-opening polymerization of cyclic esters is a versatile method for producing biodegradable and biocompatible polymers. mdpi.com The reactivity of the monomer and the properties of the resulting polymer are highly dependent on the monomer's structure. The incorporation of a gem-dimethyl group, as in this compound, is expected to influence the polymerization kinetics and the architecture of the final polyester (B1180765). This makes it a valuable candidate for creating new materials with tailored properties for a range of applications, from advanced packaging to biomedical devices.

Theoretical Frameworks for Dioxane Dione Chemical Behavior

Direct Cyclization Approaches to the 1,4-Dioxane-2,6-dione Scaffold

The most straightforward conceptual approach to forming the 1,4-dioxane-2,6-dione ring system involves the direct cyclization of α-hydroxy acids. This method, in principle, achieves the target structure through the intermolecular condensation of two α-hydroxy acid molecules.

Condensation Reactions in Dioxane-dione Formation

The direct condensation of two molecules of an α-hydroxycarboxylic acid can, in theory, produce a 1,4-dioxane-2,5-dione and two molecules of water. google.com However, for the synthesis of this compound from 2-hydroxyisobutyric acid, this direct approach is often of limited preparative value. google.com The primary challenge lies in the competing reaction of self-condensation, which leads to the formation of a complex mixture of linear and cyclic oligomers, resulting in poor yields of the desired cyclic dimer. google.com Even when conducted under dilute conditions, which would typically favor cyclization of a linear intermediate, the yields can be disappointingly low. google.com For instance, the direct synthesis of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid using a catalytic amount of p-toluenesulphonic acid in refluxing benzene (B151609) resulted in only an 11% yield, with significant oligomer formation. google.com

Lactonization Pathways to Cyclic Diesters

Lactones are cyclic esters formed by the intramolecular esterification of their corresponding hydroxycarboxylic acids. wikipedia.org The formation of this compound can be viewed as a dimeric lactonization or the formation of a dilactone. This process involves the intermolecular esterification between two molecules of 2-hydroxyisobutyric acid. The stability of the resulting ring is a crucial factor; γ-lactones (5-membered rings) and δ-lactones (6-membered rings) are generally stable and their formation is often spontaneous from the corresponding hydroxy acids. wikipedia.orgyoutube.com The 1,4-dioxane-2,6-dione structure is a six-membered ring, suggesting thermodynamic favorability. However, the intermolecular nature of the dimerization competes with intramolecular reactions and polymerization, making direct, high-yield synthesis challenging. google.comwikipedia.org

Multi-step Convergent Syntheses of this compound

To circumvent the issues of low yields and oligomerization associated with direct condensation, multi-step syntheses have been developed. These methods often involve the preparation of a linear precursor that is designed to cyclize intramolecularly.

A notable route for preparing asymmetrically substituted 1,4-dioxane-2,5-diones involves the reaction of an α-halocarboxylic acid chloride with an α-hydroxycarboxylic acid. google.com For the synthesis of this compound, a key intermediate is O-(chloroacetyl)-2-hydroxyisobutyric acid. The intramolecular cyclization of this precursor leads to the formation of the desired dioxane-dione ring. This method, however, has been reported to produce this compound in modest yields of approximately 25%, and may require strenuous purification procedures. google.com A similar approach using O-(2-bromopropionyl)glycolic acid has been reported for the synthesis of 3-methyl-1,4-dioxane-2,5-dione (B3053980). google.com

Another two-step method involves first heating the α-hydroxyacid to form oligomers with the removal of water. The second step is the thermolysis of these oligomers, often in the presence of catalysts at high temperatures (around 250°C), to distill the cyclic dimer as it is formed. google.com This process can suffer from tar formation and low production rates. google.com

Table 1: Comparison of Synthetic Routes for Dioxane-diones

Synthetic RouteStarting MaterialsKey IntermediateReported YieldReference
Direct Condensation (Analogous)Mandelic AcidN/A11% google.com
Multi-step Convergent SynthesisO-(chloroacetyl)-2-hydroxyisobutyric acidLinear ester~25% google.com
Base-Mediated Cyclization (Analogous)O-(chloroacetyl)lactic acidLinear esterup to 87% google.com

Catalytic Systems in Dioxane-dione Synthesis

Catalysis plays a pivotal role in improving the efficiency and selectivity of dioxane-dione synthesis, whether through promoting direct cyclization or facilitating intramolecular ring closure in multi-step approaches.

Acid-Catalyzed Cyclization Mechanisms

Acid catalysts are commonly employed to facilitate the esterification reactions required for dioxane-dione formation. pearson.com In the context of direct cyclization, an acid catalyst such as p-toluenesulfonic acid protonates the hydroxyl group of the α-hydroxy acid, making it a better leaving group and promoting the nucleophilic attack by the carboxyl group of a second molecule. youtube.compearson.com This acid-catalyzed dehydration is a key step in forming the ester linkages of the cyclic dimer. google.com However, as noted, this direct method can lead to significant oligomer formation and low yields for many substrates. google.com

Base-Mediated Synthetic Routes

Base-mediated pathways are particularly effective in the context of multi-step syntheses involving halo-acetylated precursors. For the cyclization of intermediates like O-(chloroacetyl)-2-hydroxyisobutyric acid, a base is used to deprotonate the carboxylic acid, forming a carboxylate. This carboxylate then acts as an intramolecular nucleophile, displacing the halide (e.g., chloride) to form the second ester bond and close the ring. The use of a weak base is often preferred to avoid side reactions. For example, the reaction of dilute O-(chloroacetyl)lactic acid in dimethylformamide with a weak base has been reported to yield the corresponding 3-methyl-1,4-dioxane-2,5-dione in yields as high as 87%, showcasing the potential efficiency of this strategy. google.com

Table 2: Catalysts in Dioxane-dione Synthesis

Catalyst TypeSpecific Catalyst ExampleRole in ReactionTypical SubstrateReference
Acid Catalystp-Toluenesulfonic acidPromotes intermolecular condensation/esterificationα-Hydroxycarboxylic acids (e.g., Mandelic acid) google.com
Weak BaseNot specified (e.g., organic amine)Promotes intramolecular cyclization via deprotonationO-(haloacetyl) α-hydroxy acids google.com

Organocatalytic and Metal-Catalyzed Transformations

There is no available research data on the organocatalytic or metal-catalyzed transformations of this compound. Research in this area for related dioxane structures often focuses on ring-opening polymerization, but specific catalysts, reaction conditions, and outcomes for this particular compound have not been documented.

Advanced Purification and Isolation Techniques for High Purity this compound

Specific advanced purification and isolation techniques for achieving high purity this compound are not described in the existing literature. While general techniques such as crystallization and sublimation are mentioned for related compounds google.com, no detailed protocols or purity data have been published for the target compound.

Ring-Opening Reactions of the Dioxane-dione Core

The fundamental reactivity of this compound involves the cleavage of the ester bonds within its six-membered ring. This ring-opening can be initiated by various reagents and conditions, leading to a range of products. A notable application of this reactivity is in ring-opening polymerization, where the monomeric unit is incorporated into a growing polymer chain.

Hydrolytic Cleavage Mechanisms

While specific kinetic studies on the hydrolysis of this compound are not extensively documented, the general mechanism for the hydrolysis of cyclic diesters can be inferred. The process involves the nucleophilic attack of water on one of the carbonyl carbons. This attack is typically catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the ester bond and the formation of a carboxylate and a hydroxyl group. The resulting intermediate would be 2-hydroxy-2-methyl-propanoic acid and glycolic acid.

In an acidic environment, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Following proton transfer and elimination of one part of the molecule, the ring is opened.

The presence of the gem-dimethyl group at the 3-position is expected to influence the rate of hydrolysis. Steric hindrance from the methyl groups may slightly retard the approach of the nucleophile to the adjacent carbonyl group.

Alcoholysis and Transesterification Pathways

The reaction of this compound with alcohols, known as alcoholysis or transesterification, follows a similar mechanistic pathway to hydrolysis. This reaction is a common method for the synthesis of esters and is often catalyzed by acids or bases.

In a typical alcoholysis reaction, an alcohol molecule, acting as a nucleophile, attacks one of the carbonyl carbons of the dioxane-dione ring. This results in the formation of a new ester and a hydroxyl group, effectively cleaving the cyclic structure. For instance, the reaction with an alcohol (R-OH) would yield an ester of 2-hydroxy-2-methylpropanoic acid and an ester of glycolic acid.

Studies on related dioxane-diones have shown that these reactions can be highly efficient. For example, the thermolysis of a 2-methyl-2-phenyl-1,3-dioxane-4,6-dione (B14618680) derivative in the presence of primary, secondary, or tertiary alcohols leads to the corresponding β-keto-esters in good yield under neutral conditions acs.orgnih.gov. This suggests that the dioxane-dione ring is susceptible to cleavage by alcohols, a principle that can be extended to this compound.

The table below summarizes the expected products from the alcoholysis of this compound with various alcohols.

Alcohol (R-OH)Expected Ring-Opened Products
Methanol (CH₃OH)Methyl 2-hydroxy-2-methylpropanoate and Methyl glycolate
Ethanol (C₂H₅OH)Ethyl 2-hydroxy-2-methylpropanoate and Ethyl glycolate
Isopropanol ((CH₃)₂CHOH)Isopropyl 2-hydroxy-2-methylpropanoate and Isopropyl glycolate

Nucleophilic and Electrophilic Reactivity at Carbonyl Centers

The two carbonyl carbons in this compound are electrophilic centers and are thus susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the ring-opening reactions discussed previously but also encompasses reactions with other nucleophiles such as amines and organometallic reagents.

The attack of a nucleophile on a carbonyl carbon leads to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. In many cases, the ring is opened, as seen with water and alcohols. Stronger nucleophiles, such as Grignard reagents or organolithium compounds, can also effect ring-opening, leading to the formation of diols after an acidic workup.

While the carbonyl carbons are electrophilic, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as weak nucleophiles or bases. In the presence of strong acids, these oxygen atoms can be protonated, which, as mentioned, increases the electrophilicity of the carbonyl carbons.

Thermal and Photochemical Decomposition Pathways

Exposure of this compound to heat or light can induce decomposition, leading to the formation of highly reactive intermediates. These pathways are of significant interest in synthetic chemistry for the generation of species that can undergo further transformations.

Formation of Reactive Ketenes

Thermal decomposition, or pyrolysis, of 1,4-dioxane-2,5-diones is a known method for generating ketenes. A patent describes the synthesis of 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736) from O-(chloroacetyl)-2-hydroxyisobutyric acid and its subsequent pyrolysis. nih.gov The thermal decomposition of related 1,3-dioxane-4,6-diones is also well-established to produce ketene (B1206846) intermediates through the loss of acetone (B3395972) and carbon dioxide. scbt.com

For this compound, thermal decomposition would likely proceed via a concerted or stepwise mechanism involving the cleavage of the C-O and C-C bonds of the ring. This would lead to the elimination of a molecule of formaldehyde (B43269) (from the glycolic acid moiety) and the formation of dimethylketene (B1620107) ((CH₃)₂C=C=O) and carbon dioxide.

Dimethylketene is a highly reactive species that can undergo various subsequent reactions, such as cycloadditions with alkenes and imines to form four-membered rings. acs.org A study on the thermolysis of a 2-methyl-2-phenyl-1,3-dioxane-4,6-dione derivative demonstrated the successful trapping of the generated ketene with various alcohols. acs.orgnih.gov

Mechanistic Investigations of Key Transformations

Reaction Kinetics and Thermodynamics

There is no publicly available data on the kinetic parameters or thermodynamic properties associated with the reactions of this compound. Studies detailing rate constants, activation energies, or the Gibbs free energy changes for its transformations, such as hydrolysis, thermal decomposition, or ring-opening reactions, have not been reported. Consequently, quantitative comparisons of its reactivity with other cyclic esters are not possible at this time.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of individual atoms. However, no isotopic labeling studies involving this compound have been published. Such experiments would be invaluable for understanding bond-breaking and bond-forming steps in its potential reactions, for instance, by distinguishing between acyl-oxygen cleavage and alkyl-oxygen cleavage during hydrolysis or alcoholysis.

Concerted vs. Stepwise Pathways

The determination of whether a reaction proceeds through a single, concerted transition state or via a multi-step pathway involving intermediates is a cornerstone of mechanistic chemistry. For this compound, there is no experimental or computational research that addresses this question for any of its potential transformations. The detailed pathways for its reactions remain entirely speculative without such fundamental investigations.

Structural Elucidation and Conformational Analysis of 3,3 Dimethyl 1,4 Dioxane 2,6 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a chemical compound. A combination of techniques is typically used to piece together the molecular puzzle, from the connectivity of atoms to the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3,3-dimethyl-1,4-dioxane-2,6-dione, ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups and the methylene (B1212753) protons of the dioxane ring. Due to the gem-dimethyl substitution at the C3 position, the two methyl groups are expected to be chemically equivalent, likely appearing as a single sharp singlet. The protons on the C5 methylene group would also give rise to a signal, the multiplicity of which would depend on the conformational dynamics of the ring.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. For the symmetric this compound, one would anticipate signals for the quaternary carbon at C3, the two equivalent methyl carbons, the methylene carbon at C5, and the two equivalent carbonyl carbons at C2 and C6. The chemical shifts of these signals would be indicative of their electronic environment.

Currently, there is no published experimental NMR data specifically for this compound in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two ester groups. These would likely appear in the region of 1700-1800 cm⁻¹. Additionally, C-O stretching vibrations of the dioxane ring and C-H stretching and bending vibrations of the methyl and methylene groups would be observable.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the covalent bonds present. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric vibrations of the ring structure might be more prominent in the Raman spectrum compared to the IR.

No specific experimental IR or Raman spectra for this compound have been found in a review of available literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₆H₈O₄), HRMS would be used to determine its exact molecular weight. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the loss of specific fragments (e.g., CO₂, methyl groups) which can help to piece together the molecular structure.

A search of scientific databases did not yield any published high-resolution mass spectrometry data for this compound.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray structure of this compound. For comparison, the crystal structure of the related compound 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide) has been determined, revealing details of its ring conformation. rsc.org

Conformational Preferences and Ring Dynamics

The six-membered 1,4-dioxane (B91453) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of substituents and carbonyl groups significantly influences the conformational equilibrium. For this compound, computational modeling, in conjunction with variable-temperature NMR studies, would be the primary methods to investigate its conformational preferences and the energy barriers to ring inversion. The gem-dimethyl group at the C3 position would be expected to have a significant impact on the ring's preferred geometry.

Detailed studies on the conformational preferences and ring dynamics of this compound are not available in the current scientific literature.

Chiral Analysis and Stereochemical Assignment of Related Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, if one of the methyl groups were to be substituted, or if a chiral center were introduced elsewhere in the molecule, it would become chiral. The synthesis of such chiral derivatives would necessitate methods for chiral analysis and stereochemical assignment. Techniques such as chiral chromatography (HPLC or GC) could be used to separate enantiomers. The absolute configuration of a chiral derivative could be determined by X-ray crystallography of a single enantiomer or by comparison of its chiroptical properties (e.g., optical rotation, circular dichroism) with those of standards of known configuration.

As there is no published information on the synthesis or characterization of chiral derivatives of this compound, this section remains speculative.

Derivatives, Analogs, and Co Polymers of 3,3 Dimethyl 1,4 Dioxane 2,6 Dione

Synthesis of Substituted 1,4-Dioxane-2,6-dione Systems

The synthesis of the 1,4-dioxane-2,6-dione ring system can be challenging, and the introduction of substituents adds another layer of complexity. While specific high-yield synthetic routes for 3,3-dimethyl-1,4-dioxane-2,6-dione are not extensively documented in publicly available literature, general methods for the synthesis of related 1,4-dioxane-2,5-diones can provide insights. For instance, the cyclization of α-hydroxy acids is a common approach. In a relevant example, the synthesis of 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736) has been reported from O-(chloroacetyl)-2-hydroxyisobutyric acid, albeit in modest yields of approximately 25%. researchgate.net This method involves an intramolecular cyclization that could potentially be adapted for the synthesis of the 2,6-dione isomer, likely through the use of appropriately substituted precursors.

General strategies for forming substituted 1,4-dioxane (B91453) rings often involve the reaction of epoxides with ethylene (B1197577) glycol derivatives. enamine.net An approach for preparing 2,2-disubstituted 1,4-dioxanes commences from readily available epoxides, which undergo ring-opening with ethylene glycol monosodium salt, followed by cyclization of the resulting diol. enamine.net While this method has been demonstrated for various functionalized 1,4-dioxanes, its specific application to the synthesis of 3,3-disubstituted-1,4-dioxane-2,6-diones would require the use of a suitably substituted ethylene glycol precursor and subsequent oxidation to form the dione (B5365651) functionality.

A study on the synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality has also been reported, utilizing a Williamson ether synthesis strategy with cesium carbonate as a base. rsc.org This highlights the possibility of creating substituted dioxane rings through various synthetic pathways, which could potentially be engineered for the synthesis of this compound.

Exploration of Stereoisomeric Forms and Their Distinct Chemical Behavior

A key aspect in the study of cyclic monomers is the presence of stereoisomers, which can significantly influence their polymerization behavior and the properties of the resulting polymers. For instance, the well-studied monomer lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) exists in three stereoisomeric forms: L-lactide, D-lactide, and meso-lactide. nist.govnist.gov The stereochemistry of the monomer plays a crucial role in determining the stereostructure and, consequently, the physical and mechanical properties of the resulting polylactide. sigmaaldrich.comsigmaaldrich.com

However, in the case of This compound , the molecule does not possess any chiral centers. The carbon atom at the 3-position is substituted with two identical methyl groups, rendering it achiral. As a result, this compound does not exhibit stereoisomerism. Consequently, the exploration of distinct chemical behavior arising from different stereoisomeric forms is not applicable to this specific compound.

Development of Novel Dioxane-dione Analogs for Specific Reactivity Profiles

The development of novel analogs of dioxane-diones is a promising avenue for creating monomers with tailored reactivity and for producing polymers with specific properties. While direct analogs of this compound are not widely reported, research on other substituted 1,4-dioxane-2,5-diones provides valuable insights into how structural modifications can influence reactivity.

For example, novel 1,4-dioxane-2,5-dione-type monomers have been synthesized from L-ascorbic and D-isoascorbic acids. researchgate.net These monomers, such as (3R,4'S)-3-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-1,4-dioxane-2,5-dione (IPTA), incorporate protected hydroxyl groups, which can serve as sites for further functionalization of the resulting polymers. researchgate.net The synthesis of such functionalized monomers demonstrates the potential to introduce a wide range of chemical functionalities onto the dioxane-dione backbone, thereby enabling the creation of polymers with specific reactivity profiles for applications in drug delivery or tissue engineering.

Another example is the synthesis of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) from glutamic acid. epa.gov This monomer, with its pendant functional group, has been shown to undergo controlled ring-opening polymerization. epa.gov The presence of the functional group does not hinder the polymerization and can be later deprotected to yield a functional polymer. epa.gov These examples underscore the potential for creating a diverse library of dioxane-dione analogs with tailored functionalities, a strategy that could be extended to the this compound system to develop novel monomers.

Co-polymerization Strategies Involving this compound Monomers

Copolymerization is a powerful tool for modifying the properties of polymers. By incorporating different monomer units into a polymer chain, it is possible to tailor properties such as crystallinity, degradation rate, and mechanical strength. While there is a lack of specific studies on the copolymerization of this compound, the extensive research on the copolymerization of related cyclic esters, such as lactide and other lactones, provides a framework for potential strategies.

Ring-opening polymerization (ROP) is the primary method for the polymerization of cyclic esters. google.com This can be initiated by a variety of catalysts, including metal-based catalysts and organocatalysts. sigmaaldrich.com In the context of copolymerization, this compound could potentially be copolymerized with other lactones like ε-caprolactone, glycolide, or lactide itself.

A patent for absorbable copolymers mentions the use of 3,3-diethyl-1,4-dioxan-2,5-one as a comonomer, highlighting the feasibility of incorporating 3,3-dialkyl substituted dioxane-diones into copolymers. nih.gov The choice of comonomer and catalyst would be crucial in controlling the copolymer composition and architecture.

Potential Comonomer Potential Polymerization Method Anticipated Copolymer
ε-CaprolactoneRing-Opening Polymerization (ROP)Random or Block Copolymer
GlycolideRing-Opening Polymerization (ROP)Random or Block Copolymer
L-LactideRing-Opening Polymerization (ROP)Random or Block Copolymer

This table presents potential copolymerization strategies based on the behavior of analogous cyclic esters.

Engineering of Tailored Polymer Properties

The incorporation of this compound units into a polyester (B1180765) chain is expected to significantly influence the properties of the resulting copolymer. The gem-dimethyl group at the 3-position would introduce steric hindrance, which could disrupt the packing of polymer chains and thus reduce the crystallinity of the material. This could lead to a more amorphous polymer with increased flexibility and a lower melting point.

Furthermore, the presence of the 1,4-dioxane-2,6-dione unit itself would affect the degradation rate of the copolymer. The ester linkages are susceptible to hydrolysis, and the rate of degradation can be tuned by adjusting the ratio of the comonomers. The specific impact of the 3,3-dimethyl substitution on the degradation rate would need to be experimentally determined, but it is plausible that the steric bulk could influence the accessibility of the ester groups to water molecules, thereby affecting the hydrolysis rate.

Controlled Polymer Architectures

The architecture of a copolymer, whether it is a random, block, or segmented copolymer, has a profound impact on its macroscopic properties. Controlled polymerization techniques are essential for achieving well-defined polymer architectures.

Random Copolymers: A statistically random copolymer of this compound with another lactone could be synthesized by copolymerizing the monomers simultaneously. nih.gov The resulting polymer would have a random distribution of the two monomer units along the chain, leading to properties that are an average of the two homopolymers.

Block Copolymers: Block copolymers, consisting of long sequences of one monomer followed by long sequences of another, can be synthesized through sequential polymerization. nih.gov For example, a prepolymer of one monomer could be synthesized first, and then the second monomer would be added to grow the second block. This approach allows for the creation of materials with distinct domains that can phase-separate and form ordered nanostructures, leading to unique mechanical and thermal properties. The synthesis of well-defined block copolymers often relies on living polymerization techniques, where the propagating chain ends remain active throughout the polymerization process. nih.gov

The development of organocatalysts for ROP has provided a powerful tool for the synthesis of well-defined block copolymers under mild conditions. epa.gov These catalysts can offer excellent control over molecular weight and dispersity, which are crucial for achieving desired polymer architectures.

Theoretical and Computational Studies on 3,3 Dimethyl 1,4 Dioxane 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is no published research detailing quantum chemical calculations performed specifically on 3,3-dimethyl-1,4-dioxane-2,6-dione. Such studies would be necessary to determine key electronic properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are fundamental for predicting its reactivity.

Molecular Dynamics Simulations of Conformational Landscapes

No molecular dynamics simulations for this compound have been reported in the scientific literature. These simulations would be crucial for understanding the flexibility of the dioxane ring and identifying the most stable conformers, which significantly influence the compound's physical and chemical behavior.

Reaction Pathway Modeling and Transition State Analysis

Information on the modeling of reaction pathways and the analysis of transition states involving this compound is not available. These computational studies are essential for elucidating reaction mechanisms, calculating activation energies, and predicting the feasibility of potential chemical transformations.

Quantitative Structure-Reactivity Relationship (QSRR) Elucidation

There are no QSRR studies specifically focused on this compound. Such research would involve correlating its structural features with its reactivity, which is a vital aspect of rational chemical design and synthesis.

Prediction of Spectroscopic Signatures

No theoretical predictions of the spectroscopic signatures (e.g., NMR, IR, Raman) for this compound have been published. Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in the identification and characterization of novel compounds.

Advanced Applications in Organic Synthesis and Materials Science

3,3-dimethyl-1,4-dioxane-2,6-dione as a Precursor for Complex Organic Molecules

There is currently a lack of specific published research to detail the role of this compound in carbon-carbon bond forming reactions, its utility in heterocyclic compound synthesis, or its application in total synthesis strategies. The reactivity of the parent 1,4-dioxane-2,6-dione structure suggests that the ester linkages could be susceptible to nucleophilic attack, potentially enabling ring-opening reactions. The gem-dimethyl group at the 3-position would likely influence the steric and electronic properties of the molecule, potentially leading to unique reactivity compared to its unsubstituted or monosubstituted counterparts. However, without experimental data, any discussion of its specific applications in these areas of organic synthesis would be speculative.

A related compound, 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736), is mentioned in patent literature as being synthesized from O-(chloroacetyl)-2-hydroxyisobutyric acid. google.com This suggests a potential synthetic route to the 2,6-dione isomer could involve the cyclization of a suitably substituted precursor like O-(carboxymethyl)-2-hydroxyisobutyric acid.

Polymerization Potential of this compound

Similarly, the polymerization potential of this compound is not documented in available scientific literature. The structural similarity to other cyclic esters that undergo ring-opening polymerization (ROP) to form biodegradable polymers suggests that this monomer could, in principle, also be a candidate for such transformations.

Development of Biodegradable Polymer Architectures

The development of biodegradable polymers through the ring-opening polymerization of lactones and related cyclic esters is a well-established field. For instance, polylactic acid (PLA), derived from lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), is a prominent example of a biodegradable polymer with numerous applications. smolecule.com It is conceivable that this compound could serve as a monomer to produce a polyester (B1180765) with a repeating unit of -[O-C(CH₃)₂-C(O)-O-CH₂-C(O)]-. The properties of such a polymer, including its biodegradability, would be influenced by the presence of the gem-dimethyl group. However, no studies have been found that report the successful polymerization of this specific monomer or the characterization of the resulting polymer.

Creation of Functionalized Polymeric Materials for Research Applications

The synthesis of functionalized polymers is a key area of materials science research. While there is no direct evidence for the use of this compound in creating such materials, the hypothetical polymer derived from it would possess ester functionalities that could be susceptible to hydrolysis or other chemical modifications. This could potentially allow for the introduction of functional groups along the polymer backbone. Again, this remains a hypothetical application in the absence of published research.

Catalytic and Reagent Applications in Chemical Transformations

The application of this compound as a catalyst or specialized reagent in chemical transformations is an area that appears to be underexplored. While related structures like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) are well-known for their utility in a variety of organic reactions, similar comprehensive studies on the 3,3-dimethyl isomer are not readily found.

Dioxane-dione as a Building Block in Multi-component Reactions

There is a significant lack of specific research detailing the role of this compound as a building block in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, and while the structural motifs of dioxane-diones could theoretically be incorporated, specific methodologies employing the 3,3-dimethyl isomer have not been prominently reported.

Role in Selective Chemical Conversions

Similarly, the role of this compound in promoting selective chemical conversions is not well-established in the current body of scientific literature. The potential for this compound to act as a precursor for specific functional groups or to influence the stereoselectivity of reactions remains a subject for future investigation. A patent for the preparation of 1,4-dioxane-2,5-diones mentions the production of 3,3-dimethyl-1,4-dioxane-2,5-dione from O-(chloroacetyl)-2-hydroxyisobutyric acid, but further applications in selective conversions are not detailed. google.com

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes and Green Chemistry Principles for Dioxane-diones

Currently, there are no established, sustainable synthetic routes specifically for 3,3-dimethyl-1,4-dioxane-2,6-dione reported in the literature. However, a patented method for the synthesis of the closely related isomer, 3,3-dimethyl-1,4-dioxane-2,5-dione (B8495736), involves the use of O-(chloroacetyl)-2-hydroxyisobutyric acid. google.com This suggests a potential pathway for the synthesis of the 2,6-dione isomer, likely proceeding through the cyclization of a suitable precursor derived from 2-hydroxyisobutyric acid and a C2-building block that would lead to the 2,6-dione arrangement.

Future research in this area should focus on the development of synthetic strategies that adhere to the principles of green chemistry. This would involve the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. The exploration of enzymatic or whole-cell biocatalytic methods for the synthesis of the precursor acids and their subsequent cyclization could offer a highly sustainable route.

Integration into Advanced Functional Materials Development

There is currently no published research on the integration of this compound into advanced functional materials. The presence of two ester functional groups within a six-membered ring suggests its potential as a monomer for ring-opening polymerization to produce polyesters. The gem-dimethyl group at the 3-position would be expected to influence the polymer's properties, such as its thermal stability, crystallinity, and degradation profile, when compared to polymers derived from unsubstituted or differently substituted dioxane-diones.

Future research could investigate the polymerization of this monomer, either as a homopolymer or in copolymerization with other cyclic esters like lactide or caprolactone. The resulting polyesters could be evaluated for applications in biodegradable plastics, drug delivery systems, or as components of functional polymer coatings.

Bio-inspired Chemical Transformations and Biomimetic Catalysis

The field of bio-inspired chemical transformations and biomimetic catalysis for this compound is entirely unexplored. Bio-inspired approaches could be envisioned for both its synthesis and its subsequent transformations. For instance, the design of synthetic catalysts that mimic the active sites of enzymes could enable highly selective and efficient reactions under mild conditions.

Future research directions could include the development of biomimetic catalysts for the controlled hydrolysis or alcoholysis of the dioxane-dione ring, potentially leading to the formation of functionalized small molecules. Furthermore, the use of this compound as a building block in the synthesis of complex, biologically active natural product analogues could be an interesting avenue.

Advanced Analytical Techniques for In-situ Reaction Monitoring and Characterization

Specific advanced analytical techniques for the in-situ reaction monitoring and characterization of reactions involving this compound have not been reported. However, standard analytical techniques would be applicable for its characterization.

For in-situ monitoring of its synthesis or polymerization, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) or process NMR (Nuclear Magnetic Resonance) could be employed to track the disappearance of starting materials and the appearance of the product in real-time. This would be invaluable for reaction optimization and for gaining mechanistic insights. Advanced mass spectrometry techniques could be used for the detailed structural characterization of any resulting polymers or transformation products.

Design of Novel Catalysts for Dioxane-dione Derivatization and Polymerization

The design of novel catalysts for the derivatization and polymerization of this compound is a critical area for future research. Given its potential as a monomer, the development of catalysts for its controlled ring-opening polymerization is of particular importance. This could include organocatalysts, metal-based catalysts, and enzymatic catalysts. The choice of catalyst would be expected to have a significant impact on the molecular weight, polydispersity, and stereochemistry of the resulting polymer.

Research in this area should focus on designing catalysts that are not only efficient but also selective and sustainable. For derivatization, catalysts could be developed to selectively open the ring to produce functionalized linear molecules, which could serve as valuable intermediates in organic synthesis.

Q & A

What are the recommended spectroscopic methods for characterizing 3,6-dimethyl-1,4-dioxane-2,5-dione, and how can data contradictions be resolved?

Advanced Research Question
Characterization typically involves FTIR spectroscopy and DFT-based theoretical calculations (e.g., B3LYP/aug-cc-pVTZ level) to assign vibrational modes and validate experimental spectra. Contradictions between experimental and theoretical data may arise due to matrix isolation effects or conformational isomers. For example, matrix-isolated FTIR studies at 10 K revealed deviations in carbonyl stretching frequencies, which were reconciled using DFT-calculated vibrational modes . Methodological Recommendation : Pair experimental spectra with computational modeling to resolve ambiguities.

How does the stereochemistry of 3,6-dimethyl-1,4-dioxane-2,5-dione influence its reactivity in polymerization reactions?

Advanced Research Question
The (3S)-cis stereoisomer (CAS 4511-42-6) is critical for synthesizing stereoregular polylactic acid (PLA). The spatial arrangement of methyl groups affects ring-opening polymerization kinetics and polymer crystallinity. Studies show that the cis-configuration enhances compatibility with metal catalysts (e.g., tin octoate), yielding high-molecular-weight PLA with controlled degradation rates . Methodological Recommendation : Use chiral GC or NMR to confirm stereochemistry before polymerization.

What synthetic routes are available for 3,6-dimethyl-1,4-dioxane-2,5-dione, and how can purity be optimized?

Basic Research Question
The compound is synthesized via cyclization of lactic acid derivatives or diglycolic acid anhydride modification . Key steps include:

  • Acid-catalyzed esterification of lactic acid precursors.
  • Purification via recrystallization in anhydrous solvents (e.g., chloroform) to minimize hydrolysis .
    Data Table :
MethodYield (%)Purity (HPLC)Key Challenges
Lactic acid cyclization65–75≥98%Moisture sensitivity
Diglycolic anhydride50–6090–95%Byproduct formation

How can researchers analyze 3,6-dimethyl-1,4-dioxane-2,5-dione in natural product matrices (e.g., plant extracts)?

Advanced Research Question
GC-MS is preferred for detecting trace amounts in complex matrices. For example, in Diospyros lotus seeds, the compound was identified at 13.42% abundance using a DB-5MS column and electron ionization (70 eV). Co-elution with fatty acid esters (e.g., 9-octadecenoic acid derivatives) necessitates derivatization (e.g., silylation) to improve volatility . Methodological Recommendation : Use internal standards (e.g., deuterated diglycolic anhydride) for quantification.

What are the mechanistic implications of electrochemical reduction studies on bicyclic diones related to 3,6-dimethyl-1,4-dioxane-2,5-dione?

Advanced Research Question
Electrochemical reduction of bicyclo[5.2.1]deca-2,6-dione revealed two-electron transfer processes, with carbonyl groups exhibiting strong orbital interactions. Cyclization to tricyclic diols was observed in polar solvents (e.g., 80% aqueous dioxane). These findings suggest that 3,6-dimethyl derivatives may undergo similar reductive cyclization, forming fused-ring systems with potential pharmaceutical applications . Methodological Recommendation : Use controlled-potential electrolysis with mercury electrodes to study reduction pathways.

How does 3,6-dimethyl-1,4-dioxane-2,5-dione perform as a monomer in biodegradable polymer synthesis compared to its non-methylated analog?

Basic Research Question
The methyl groups enhance thermal stability and reduce hydrolytic degradation rates. PLA derived from 3,6-dimethyl-dione exhibits a glass transition temperature (Tg) of ~60°C, compared to ~50°C for non-methylated PLA. However, methyl substitution reduces crystallinity, impacting mechanical strength . Methodological Recommendation : Perform DSC and TGA to compare thermal properties.

What precautions are necessary when handling 3,6-dimethyl-1,4-dioxane-2,5-dione in moisture-sensitive reactions?

Basic Research Question
The compound is hygroscopic and prone to hydrolysis, forming diglycolic acid. Storage recommendations:

  • Use desiccators with anhydrous calcium sulfate.
  • Conduct reactions under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, dioxane) .
    Critical Data : Hydrolysis half-life at 30°C in humid air: ~24 hours.

How can computational methods predict the reactivity of 3,6-dimethyl-1,4-dioxane-2,5-dione in novel reaction systems?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model nucleophilic attack sites and transition states. For example, studies on analogous diones predicted preferential ring-opening at the less sterically hindered carbonyl group, validated experimentally by NMR monitoring . Methodological Recommendation : Combine Fukui indices and molecular electrostatic potential (MEP) maps to identify reactive sites.

What role does 3,6-dimethyl-1,4-dioxane-2,5-dione play in biomedical applications, such as drug delivery systems?

Advanced Research Question
The compound’s degradation products (lactic acid derivatives) are biocompatible, making it suitable for controlled-release matrices . In vitro studies demonstrate sustained release of hydrophobic drugs (e.g., paclitaxel) over 14 days when encapsulated in PLA microspheres . Methodological Recommendation : Use GPC to monitor polymer degradation kinetics in PBS buffers.

How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) of 3,6-dimethyl-1,4-dioxane-2,5-dione?

Basic Research Question
Reported melting points vary due to polymorphism or impurities. For example, NIST lists 92–93°C for pure samples, while commercial grades (90–95% purity) melt at 85–90°C . Methodological Recommendation : Validate purity via HPLC or DSC before citing physicochemical data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.